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Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)phenol

Cat. No.: B1283321

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)phenol

This technical guide provides a comprehensive overview of 4-Amino-3-
(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and other
specialty chemicals. The document details its molecular structure, physicochemical properties,
synthesis, and relevance in drug discovery, tailored for researchers, scientists, and drug
development professionals.

Molecular Structure and Identifiers

4-Amino-3-(trifluoromethyl)phenol is an aromatic organic compound featuring a phenol
backbone substituted with an amino group (-NH2) at position 4 and a trifluoromethyl group (-
CF3) at position 3.[1] The trifluoromethyl group, a strong electron-withdrawing and highly
lipophilic moiety, significantly influences the molecule's chemical and biological properties,
making it a valuable building block in medicinal chemistry.[1][2]

Chemical Formula: C7HeFsNOJ[1][3]

Molecular Structure: The structure consists of a benzene ring with a hydroxyl (-OH) group, an
amino (-NH2) group positioned para to the hydroxyl group, and a trifluoromethyl (-CF3) group
positioned meta to the hydroxyl group.

Synonyms:
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2-Amino-5-hydroxybenzotrifluoride[4]

4-Hydroxy-2-(trifluoromethyl)aniline[4]

3-(Trifluoromethyl)-4-aminophenol[4]

Phenol, 4-amino-3-(trifluoromethyl)-[1]

Physicochemical and Computed Properties

The properties of 4-Amino-3-(trifluoromethyl)phenol are summarized in the table below.
These characteristics are crucial for designing synthetic routes, purification protocols, and for
predicting its behavior in biological systems.
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Property Value Reference(s)
Identifiers

CAS Number 445-04-5 [1][5]
Molecular Weight 177.12 g/mol [31[6]

Exact Mass 177.040146 u [6]

Physical Properties

Appearance

Off-white to black solid

[1]14]

Melting Point

158 °C

[4][6]

Boiling Point (Predicted)

275.9 £ 40.0 °C at 760 mmHg

[4]16]

Density (Predicted)

1.432 + 0.06 g/cm?3

[4]

Flash Point (Predicted)

120.7 +27.3°C

[6]

Vapor Pressure

0.003 mmHg at 25°C

[6]

Chemical Properties

pKa (Predicted) 9.22+0.18 [4]
XLogP3 1.8 [6]
Hydrogen Bond Donor Count 2 [6]
Hydrogen Bond Acceptor

C)c;untg p > 1o}
Topological Polar Surface Area  46.2 A2 [6]
Refractive Index (Predicted) 1.516 [6]

Synthesis and Reactivity

The most common and efficient synthesis of 4-Amino-3-(trifluoromethyl)phenol involves the
reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol.[4] This transformation is
typically achieved through catalytic hydrogenation.
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Experimental Protocol: Synthesis via Catalytic
Hydrogenation[4]

This protocol describes the reduction of 4-nitro-3-(trifluoromethyl)phenol to 4-Amino-3-
(trifluoromethyl)phenol.

Materials:

e 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq, 2.0 mmol, 414 mg)
e 10% Palladium on carbon (Pd/C) (100 mg)

e Methanol (MeOH) (10 mL)

e Hydrogen (H2) gas

Procedure:

e A solution of 4-nitro-3-(trifluoromethyl)phenol (414 mg, 2.0 mmol) is prepared in 10 mL of
methanol.

 To this solution, 10% palladium on carbon (100 mg) is added.

e The resulting reaction suspension is stirred under a hydrogen (Hz) atmosphere.

e The reaction is allowed to proceed for 12 hours.

o Upon completion, the catalyst (Pd/C) is removed from the reaction mixture by filtration.

» The filtrate is concentrated under vacuum to yield the final product, 4-Amino-3-
(trifluoromethyl)phenol.

Yield: 350 mg (95%)[4]
Product Characterization:

e Mass Spectrum (ESI+): m/z 178.02 (M + H]*)[4][7]
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The resulting product is often pure enough for subsequent reactions without further purification.
[4] The presence of the amino and hydroxyl functional groups makes it a versatile intermediate
for further chemical modifications.[1]

Start: Prepare Solution
4-Nitro-3-(trifluoromethyl)phenol
in Methanol

tep 1

Add Catalyst
10% Palladium on Carbon (Pd/C)

Step 2

Hydrogenation

Stir under Hz2 atmosphere
for 12 hours

Step 3
Reaction Quench & Workup
Filter to remove catalyst
tep 4

Isolation
Concentrate filtrate under vacuum

Final Product
4-Amino-3-(trifluoromethyl)phenol

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 4-Amino-3-(trifluoromethyl)phenol.
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Applications in Drug Development

The incorporation of trifluoromethyl groups is a widely used strategy in modern drug design to
enhance the pharmacological profile of lead compounds.[8] The -CF3 group is highly lipophilic
and acts as a strong electron-withdrawing group, which can improve a molecule's metabolic
stability, membrane permeability, and binding affinity to biological targets.[1][2]

4-Amino-3-(trifluoromethyl)phenol serves as a critical building block for introducing this
valuable pharmacophore into more complex drug candidates.[1] Its trifluoromethyl group can
shield adjacent chemical bonds from enzymatic degradation, potentially increasing the drug's in
vivo half-life.[2] The amino group provides a reactive handle for derivatization, allowing for its
incorporation into a wide range of molecular scaffolds.
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Caption: Influence of functional groups on drug properties.

Safety Information

According to the Globally Harmonized System (GHS) classification, 4-Amino-3-
(trifluoromethyl)phenol is considered toxic if swallowed.[6] Standard laboratory safety
precautions, including the use of personal protective equipment, should be strictly followed
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when handling this compound. Researchers should consult the latest Safety Data Sheet (SDS)
before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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